Welcome to the BenchChem Online Store!
molecular formula C6H6N6O2S B1676161 Megazol CAS No. 19622-55-0

Megazol

Cat. No. B1676161
M. Wt: 226.22 g/mol
InChI Key: VDZZTXBMKRQEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04026903

Procedure details

To 0.05 g. of 1-(1-methyl-5-nitro-2-imidazolecarbonyl)-3-thiosemicarbazide is added 0.5 ml. of conc. sulfuric acid and the mixture is heated on a steam bath for 30 minutes. Ice is added to the reaction mixture and the solid is filtered. The filtrate is made basic with sodium hydroxide and cooled in an ice bath. The solid is filtered, washed with water and dried affording 17 mg. (37%) of 2-(2-amino-1,3,4-thiaziazol-5-yl)-1-methyl-5-nitroimidazole.
Name
1-(1-methyl-5-nitro-2-imidazolecarbonyl)-3-thiosemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-(2-amino-1,3,4-thiaziazol-5-yl)-1-methyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[C:10]([NH:12][NH:13][C:14]([NH2:16])=[S:15])=O.S(=O)(=O)(O)O>>[NH2:16][C:14]1[S:15][C:10]([C:3]2[N:2]([CH3:1])[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=2)=[N:12][N:13]=1

Inputs

Step One
Name
1-(1-methyl-5-nitro-2-imidazolecarbonyl)-3-thiosemicarbazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(=O)NNC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
2-(2-amino-1,3,4-thiaziazol-5-yl)-1-methyl-5-nitroimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice is added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the solid is filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
affording 17 mg

Outcomes

Product
Name
Type
Smiles
NC=1SC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.